molecular formula C5H2Cl2N2O B3377149 4-Chloropyrimidine-5-carbonyl chloride CAS No. 1261494-35-2

4-Chloropyrimidine-5-carbonyl chloride

Cat. No.: B3377149
CAS No.: 1261494-35-2
M. Wt: 176.99 g/mol
InChI Key: WSJZRPQLFKDILG-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4-Chloropyrimidine-5-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of a pyrimidine derivative with a chlorinating agent such as phosphoryl chloride (POCl3) in the presence of a formylating agent . The reaction conditions usually require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

4-Chloropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation may involve the use of strong oxidizing agents, while reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically requires the presence of water or aqueous base and can be carried out under mild conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while hydrolysis would produce a carboxylic acid.

Scientific Research Applications

4-Chloropyrimidine-5-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: In medicinal chemistry, this compound is used to develop new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-Chloropyrimidine-5-carbonyl chloride and its derivatives depends on the specific applicationFor example, in the case of its anti-inflammatory activity, the compound may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

4-Chloropyrimidine-5-carbonyl chloride can be compared with other similar compounds, such as:

    2-Chloropyrimidine: This compound has a chlorine atom at the 2-position of the pyrimidine ring.

    3-Chloropyrimidine: Similar to 2-chloropyrimidine, this compound has a chlorine atom at the 3-position.

    4-Chloropyridine: This compound is a chlorine derivative of pyridine, another aromatic heterocyclic compound.

The uniqueness of this compound lies in its specific reactivity and the range of derivatives that can be synthesized from it. Its position-specific substitution allows for the creation of a wide variety of compounds with diverse biological and chemical properties.

Properties

IUPAC Name

4-chloropyrimidine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZRPQLFKDILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261494-35-2
Record name 4-chloropyrimidine-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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